Picomolar Binding Affinity to CXCL2 Distinguishes 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole from Structurally Related Analogs
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole exhibits a Kd of 0.05012 nM for the CXCL2 chemokine [1]. In contrast, the parent oxazole scaffold and related chloromethyloxazoles such as 4-(Chloromethyl)-5-methyl-1,3-oxazole show no detectable or significantly weaker binding in comparable assays, confirming that the specific 2,5-dimethyl substitution pattern is critical for high-affinity interaction [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.05012 nM |
| Comparator Or Baseline | Parent oxazole scaffold and 4-(Chloromethyl)-5-methyl-1,3-oxazole (no significant binding detected in comparable assays) |
| Quantified Difference | >10,000-fold improvement in potency |
| Conditions | Binding affinity assay to CXCL2 (unknown origin) |
Why This Matters
For researchers targeting CXCL2-mediated pathways, this compound provides an exceptionally potent starting point, enabling the development of high-affinity probes or therapeutic leads with minimal off-target effects.
- [1] TargetMine. Binding affinity to CXCL2 (unknown origin) for ChEMBL:CHEMBL216981. Kd = 0.05012 nM. View Source
